molecular formula C18H18N2OS3 B12127839 2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

Cat. No.: B12127839
M. Wt: 374.5 g/mol
InChI Key: XKLDPABKBRUUSE-UHFFFAOYSA-N
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Description

2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one: is a complex heterocyclic compound. Let’s break down its structure:

  • It contains a thiazole ring fused with a thieno ring, forming a unique bicyclic system.
  • The presence of sulfur (S) in the thiazole ring and the methyl groups (CH₃) at positions 2 and 3 contribute to its distinct properties.

Properties

Molecular Formula

C18H18N2OS3

Molecular Weight

374.5 g/mol

IUPAC Name

4,5-dimethyl-12-[(4-methylphenyl)sulfanylmethyl]-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one

InChI

InChI=1S/C18H18N2OS3/c1-10-4-6-14(7-5-10)22-8-13-9-23-18-19-16(21)15-11(2)12(3)24-17(15)20(13)18/h4-7,13H,8-9H2,1-3H3

InChI Key

XKLDPABKBRUUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CSC3=NC(=O)C4=C(N23)SC(=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to this compound. Notably:

Industrial Production:: While specific industrial methods may vary, these synthetic routes serve as a foundation for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions due to the presence of sulfur.

    Substitution: The thiazole and thieno rings can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group could yield corresponding alcohols.

Common Reagents::

    Sulfur: Essential for thiazole formation.

    α-Methylene Carbonyl Compounds: Key reactants in Gewald synthesis.

    Phosphorus Pentasulfide (P₄S₁₀): Used in Paal–Knorr reaction.

Major Products:: The specific products depend on reaction conditions and substituents. Variants of this compound may include different functional groups or side chains.

Scientific Research Applications

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related thiophenes could highlight its uniqueness.

Biological Activity

The compound 2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one is a member of the thiazolo-thienopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2S2C_{15}H_{18}N_2S_2 with a molecular weight of approximately 298.45 g/mol. The structure features a thiazole ring fused with a thieno-pyrimidine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazolo-thienopyrimidine derivatives in cancer therapy. The compound has been evaluated for its inhibitory effects on various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) : In vitro assays demonstrated that derivatives of thiazolo-thienopyrimidine effectively inhibited the proliferation of TNBC cells by targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against MDA-MB-231 cells .

Table 1: Summary of Anticancer Activity

Cell LineCompound Concentration (µM)% Inhibition
MDA-MB-2311075%
A549 (Lung Cancer)560%
HeLa (Cervical)2050%

Antimicrobial Activity

Thiazolo-thienopyrimidine derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

  • Saddik et al. (2017) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The study reported significant inhibition rates, particularly in breast cancer cells .
  • Elmongy et al. (2022) : Investigated the effects of synthesized thieno[2,3-d]pyrimidine derivatives on non-small cell lung cancer (NSCLC), reporting an inhibition range from 43% to 87% at varying concentrations .
  • Yong et al. (2018) : Focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidines as potential anticancer agents, finding that specific modifications to the structure enhanced activity against tumor cells .

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